Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate
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Overview
Description
Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate: is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a six-membered ring containing one nitrogen atom and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate can be synthesized through various methods. One common approach involves the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. The reaction is typically carried out by boiling the starting materials in methanol for one to two hours, resulting in the formation of polysubstituted tetrahydropyridines . Another method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis of tetrahydropyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo cycloaddition reactions with isobutyl vinyl ether and allyl alcohol to form hexahydroisoxazolo derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, cycloaddition reactions can yield hexahydroisoxazolo derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a dopamine-2 receptor agonist, it binds to and activates dopamine receptors, leading to various physiological effects . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Methyl 3,4,5,6-tetrahydropyridine-2-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Another tetrahydropyridine derivative with distinct biological activities.
1,2,3,6-Tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A structural isomer with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydropyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWVTYYGORITIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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